molecular formula C14H21NO B1648575 4-[(Phenethyloxy)methyl]piperidine

4-[(Phenethyloxy)methyl]piperidine

Cat. No. B1648575
M. Wt: 219.32 g/mol
InChI Key: NAAQXDUQJYALDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Phenethyloxy)methyl]piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Phenethyloxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Phenethyloxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(Phenethyloxy)methyl]piperidine

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-(2-phenylethoxymethyl)piperidine

InChI

InChI=1S/C14H21NO/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14/h1-5,14-15H,6-12H2

InChI Key

NAAQXDUQJYALDH-UHFFFAOYSA-N

SMILES

C1CNCCC1COCCC2=CC=CC=C2

Canonical SMILES

C1CNCCC1COCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a oven-dried flask, 4-[(phenylacetoxy)methyl]piperidine (53 mg, 0.23 mmol) and InBr3 (161 mg, 0.46 mmol) were dissolved in toluene (1.5 mL). After degassing and replacement of the atmosphere with Ar, Et3SiH (145 μL, 0.91 mmol, 4.0 equiv.) was added. The mixture was stirred at 90° C. for 4 h. After cooling to room temperature, the reaction was quenched with 1N HCl. The aqueous layer was washed with EtOAc, and its pH was raised to 9-10. After extraction with CH2Cl2, the organic layer was dried with Na2SO4. The solvent was removed to furnish 4-[(2-phenylethoxy)methyl]piperidine (30 mg, 59%) as a colorless oil. 1H NMR (CDCl3, 400 MHz) δ 7.22 (m, 5H), 3.61 (t, 2H, J=7.2 Hz), 3.26 (d, 2H, J=6.0 Hz), 3.07 (d, 2H, J=12.0 Hz), 2.87 (t, 2H, J=7.2 Hz), 2.59 (t, 2H, J=11.6 Hz), 2.31 (br, 1H), 1.70 (m, 3H), 1.09 (m, 2H).
Name
4-[(phenylacetoxy)methyl]piperidine
Quantity
53 mg
Type
reactant
Reaction Step One
[Compound]
Name
InBr3
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two

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